Methyl 2-deoxy-2-N-phthalimido-B-D-glucopyranoside
Description
Methyl 2-deoxy-2-N-phthalimido-β-D-glucopyranoside (CAS 76101-13-8) is a synthetic glycoside widely used in glycoscience research. Its structure features a phthalimido group at the C2 position and acetyl protecting groups at C3, C4, and C6, which enhance stability during glycosylation reactions. This compound serves as a critical glycosyl donor or acceptor in enzymatic and chemical syntheses of oligosaccharides and glycoconjugates . Its tri-O-acetylated structure enables selective deprotection strategies, facilitating precise control over regio- and stereochemistry in glycan assembly .
Properties
IUPAC Name |
2-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO7/c1-22-15-10(12(19)11(18)9(6-17)23-15)16-13(20)7-4-2-3-5-8(7)14(16)21/h2-5,9-12,15,17-19H,6H2,1H3/t9-,10-,11-,12-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRBBRIJDAJADF-ACVJOUTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76101-14-9 | |
| Record name | Methyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76101-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Direct Phthalimide Protection of D-Glucosamine
A foundational approach involves the phthalimidation of D-glucosamine hydrochloride. In this method, D-glucosamine hydrochloride is treated with phthalic anhydride under alkaline conditions. For instance, a solution of D-glucosamine hydrochloride in methanol-water (1:2 v/v) is neutralized with sodium hydroxide, followed by slow addition of phthalic anhydride in acetone at 15°C. After stirring, sodium bicarbonate is introduced to facilitate ring closure, yielding 2-deoxy-2-N-phthalimido-α/β-D-glucopyranose. Subsequent acetylation with acetic anhydride and sodium acetate under reflux produces methyl 3,4,6-tri-O-acetyl-2-deoxy-2-N-phthalimido-β-D-glucopyranoside. Final deacetylation via sodium methoxide in methanol affords the target compound in 92% yield.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Phthalimidation | Phthalic anhydride, NaOH, 15°C | 83% |
| Acetylation | Acetic anhydride, NaOAc, reflux | 86% |
| Deacetylation | NaOMe, MeOH, 16 h | 92% |
Haloalkoxylation of 3,4,6-Tri-O-benzyl-D-glucal
Bromoalkoxylation and Reductive Dehalogenation
An alternative route begins with 3,4,6-tri-O-benzyl-D-glucal. Haloalkoxylation using N-bromosuccinimide (NBS) and methanol at 15°C generates methyl 2-bromo-2-deoxy-3,4,6-tri-O-benzyl-β-D-glucopyranoside. Subsequent hydrogenation with Raney nickel at 40–200 psi removes benzyl groups and reduces the C2-bromo substituent, yielding methyl 2-deoxy-β-D-glucopyranoside. Phthalimidation is then achieved by reacting the free amine with phthalic anhydride under acidic conditions.
Optimization Notes:
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Hydrogenation Pressure: Higher pressures (120 psi) reduce reaction time to 7–8 hours.
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Benzyl Group Removal: Raney nickel outperforms Pd/C in minimizing side reactions.
Glycosylation of Thioglycoside Donors
Activation with Phenyliodine(III) Bis(trifluoroacetate)
Methyl 2-deoxy-2-phthalimido-3,4,6-tri-O-acetyl-1-thio-β-D-glucopyranoside serves as a glycosyl donor. Activation with phenyliodine(III) bis(trifluoroacetate) (PIFA) and trifluoromethanesulfonic acid (TfOH) enables efficient glycosylation of acceptors like 1-O-methyl-2,3,4-tri-O-benzyl-α-D-glucopyranoside. This method achieves 77% yield for disaccharide formation, though it is less directly applicable to the synthesis of the monosaccharide target.
Comparative Analysis of Synthetic Routes
Practical Considerations
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Cost Efficiency: D-Glucosamine hydrochloride is commercially available and inexpensive, making Method 1 preferable for large-scale synthesis.
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Stereochemical Control: Method 2 ensures high β-selectivity due to the anchimeric assistance of the C2-phthalimido group during glycosylation.
Advanced Modifications and Derivatives
Site-Specific Deuterium Labeling
Radical-mediated deuteration at C6 of 1,6-anhydro-D-glucose, followed by epoxide ring-opening and phthalimidation, produces deuterated analogs for metabolic studies. This method retains >95% isotopic purity and is critical for NMR-based structural analyses.
Synthesis of Bacillosamine Derivatives
Chlorosulphation of methyl 2-acetamido-2-deoxy-β-D-glucopyranoside with sulfuryl chloride yields 4,6-dichloro derivatives, which are reduced to bacillosamine (2,4-diamino-2,4,6-trideoxy-D-glucopyranoside) via palladium-catalyzed hydrogenolysis.
Industrial-Scale Production Insights
Chemical Reactions Analysis
Types of Reactions
Methyl 2-deoxy-2-N-phthalimido-B-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The phthalimido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized glucopyranosides .
Scientific Research Applications
Glycosylation Reactions
MPhG serves as an effective glycosyl donor in synthetic chemistry. It facilitates the formation of glycosidic bonds, which are essential for synthesizing complex carbohydrates and glycoconjugates. The compound's ability to participate in glycosylation reactions is crucial for developing new drugs and biomolecules.
Case Study: Synthesis of Glycoconjugates
Recent studies have demonstrated that MPhG can be used in chemoenzymatic synthesis to create various glycoconjugates. For instance, researchers reported high yields when using MPhG in reactions involving glucosamine building blocks, showcasing its efficiency in producing β-selective glycosides .
Antibody Development
MPhG is instrumental in preparing glycoproteins for antibody production. By enhancing the immunogenicity of therapeutic proteins, it plays a vital role in vaccine development and cancer therapies.
Application Example: Vaccine Development
In vaccine research, the incorporation of MPhG-modified glycoproteins has shown improved immune responses. This modification aids in the presentation of antigens to the immune system, thereby enhancing the efficacy of vaccines against various pathogens .
Drug Delivery Systems
The compound is also utilized in drug delivery systems to improve the solubility and bioavailability of poorly soluble drugs. By modifying drug molecules with MPhG, researchers can enhance therapeutic effectiveness.
Research Findings: Enhanced Bioavailability
Studies indicate that drugs conjugated with MPhG exhibit significantly improved solubility profiles compared to their unmodified counterparts. This property is particularly beneficial for formulating oral medications where solubility is a critical factor .
Bioconjugation Techniques
MPhG plays a significant role in bioconjugation techniques, allowing researchers to attach biomolecules to surfaces or other molecules. This capability is essential for diagnostics and targeted therapies.
Example: Targeted Drug Delivery
In targeted drug delivery applications, MPhG-modified carriers can selectively deliver therapeutic agents to specific cells or tissues, minimizing side effects and enhancing treatment efficacy .
Research in Enzyme Inhibition
Recent investigations have focused on MPhG's potential to inhibit specific enzymes, providing insights into metabolic pathways. This research aids in designing enzyme inhibitors for therapeutic applications.
Case Study: Enzyme Inhibition Studies
Research has demonstrated that MPhG derivatives can effectively inhibit certain glycosidases, which are implicated in various diseases. These findings open avenues for developing new treatments targeting enzyme-related disorders .
Data Summary Table
Mechanism of Action
The compound serves as a valuable substrate for studying enzymatic processes involving glycosidic bond cleavage and synthesis. It is utilized as a glycosyl donor or acceptor in glycosylation reactions catalyzed by glycosyltransferases. These enzymes play crucial roles in cellular processes such as protein glycosylation, signal transduction, and cell-cell recognition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Derivatives with Varying Protecting Groups
Methyl 4,6-O-Benzylidene-2-deoxy-2-N-phthalimido-β-D-glucopyranoside (CAS 97276-95-4)
- Structural Differences : Replaces C3 and C6 acetyl groups with a benzylidene acetal.
- Applications : Used to study glycosidase specificity and glycosylation methodologies due to its rigid 4,6-benzylidene group, which influences enzyme-substrate interactions .
- Synthetic Utility : The benzylidene group simplifies regioselective modifications at C3, enabling tailored oligosaccharide synthesis .
Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-β-D-glucopyranoside (CAS 14146-27-1)
- Structural Differences : Features benzyl groups at C3 and C6 instead of acetyl groups, with a benzyl aglycone.
- Applications : A key intermediate in synthesizing phthalimido-protected oligosaccharides for biomedical research, particularly in cancer and inflammation studies .
- Molecular Weight : 401.45 g/mol (vs. 425.39 g/mol for the methyl derivative) .
Derivatives with Alternative C2 Substituents
Methyl 2-Acetamido-2-deoxy-β-D-glucopyranoside
- Structural Differences : Replaces the phthalimido group with an acetamido moiety.
- Biological Activity : Serves as a substrate for β-N-acetylhexosaminidases, with hydrolysis rates up to 85% relative to natural substrates .
- Enzyme Specificity : Fungal enzymes (e.g., Penicillium spp.) show higher activity toward acetamido derivatives compared to phthalimido-protected analogs .
4-O-(α-D-Glucopyranosyl)-2-deoxy-2-fluoro-D-glucopyranose (F-maltose)
Derivatives with Modified Backbones
4-Deoxy-2-acetamido-β-D-glucopyranosides
- Structural Differences : Lacks the hydroxyl group at C4.
- Biological Activity : Acts as a substrate for β-N-acetylhexosaminidases, with fungal enzymes showing higher catalytic efficiency than mammalian counterparts .
- Synthetic Use : Used in transglycosylation reactions to synthesize 4-deoxy-disaccharides with 52% yield .
Methyl 6-Chloro-2,6-dideoxy-2-phthalimido-β-D-glucopyranoside
Comparative Analysis Table
Key Research Findings
- Enzymatic Compatibility : Phthalimido derivatives are less prone to enzymatic hydrolysis than acetamido analogs, making them suitable for stable glycan assembly .
- Protecting Group Influence : Benzylidene and benzyl groups enhance regioselectivity in synthetic pathways compared to acetylated derivatives .
- Biological Relevance : 4-Deoxy and fluorinated analogs exhibit unique bioactivity, highlighting the impact of backbone modifications on function .
Biological Activity
Methyl 2-deoxy-2-N-phthalimido-β-D-glucopyranoside is a glycosylated compound that has garnered attention in the field of glycobiology due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
Methyl 2-deoxy-2-N-phthalimido-β-D-glucopyranoside is a derivative of β-D-glucopyranoside, characterized by the presence of a phthalimido group at the 2-position. The synthesis of this compound often involves chemoenzymatic methods, which enhance yield and specificity. For instance, one study reported the synthesis of various acetylated derivatives of 2-deoxy-2-N-phthalimido-β-D-glucopyranoside using enzymatic hydrolysis techniques, yielding products with high purity and biological relevance .
Antitumor Activity
Research indicates that methyl 2-deoxy-2-N-phthalimido-β-D-glucopyranoside exhibits promising antitumor properties. In vitro studies have shown its effectiveness against various cancer cell lines. For example, compounds derived from this structure demonstrated cytotoxicity against prostate cancer cell lines with CC50 values ranging from 17.5 µM to 30 µM . The mechanism of action appears to involve the disruption of cell membrane integrity and interference with metabolic pathways essential for tumor growth.
Antibacterial Activity
In addition to its antitumor effects, methyl 2-deoxy-2-N-phthalimido-β-D-glucopyranoside has also been evaluated for antibacterial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although detailed metrics such as Minimum Inhibitory Concentration (MIC) have yet to be fully established for this compound specifically .
Case Studies
Several case studies highlight the compound's potential:
- In Vitro Cytotoxicity : A study assessed the cytotoxic effects of methyl 2-deoxy-2-N-phthalimido-β-D-glucopyranoside on human cancer cell lines, revealing significant reductions in cell viability at concentrations above 20 µM. The results indicated a dose-dependent response, underscoring the compound's potential as an anticancer agent .
- Enzymatic Hydrolysis : Another investigation focused on the enzymatic hydrolysis of derivatives of the compound, demonstrating that modifications to the glycosidic linkage can enhance or diminish biological activity. The study found that replacing the β-O-glycosidic linkage with an N-glycosidic linkage resulted in a two to three-fold decrease in cytotoxic activity .
Research Findings Summary
The following table summarizes key findings related to the biological activity of methyl 2-deoxy-2-N-phthalimido-β-D-glucopyranoside:
| Biological Activity | Cell Line/Organism | CC50/MIC Value | Notes |
|---|---|---|---|
| Antitumor | Prostate Cancer (PC3) | 17.5 µM | Significant cytotoxicity observed |
| Antibacterial | Various Strains | Not fully established | Potential for further exploration |
Q & A
Q. What are the common synthetic routes for preparing Methyl 2-deoxy-2-N-phthalimido-β-D-glucopyranoside?
The synthesis typically involves introducing the phthalimido group at the C2 position via amination of D-glucal derivatives, followed by methylation at the anomeric center. For example, isotopic labeling (e.g., [¹³C]methylation using [¹³C]iodomethane and silver(I) oxide) can enhance stereoselectivity in glycosylation reactions . Acetylation (e.g., 3,4,6-tri-O-acetyl protection) is critical for stabilizing intermediates and enabling regioselective deprotection during oligosaccharide assembly .
Q. How is this compound used to study glycosylation reactions in enzymatic assays?
It serves as a glycosyl donor or acceptor in assays probing glycosyltransferase or glycosidase activity. For instance, its acetylated derivatives are employed to investigate substrate specificity by monitoring enzymatic cleavage or transfer reactions via HPLC or fluorometric detection. The phthalimido group stabilizes the glycosidic bond against non-specific hydrolysis, enabling precise kinetic studies .
Q. What characterization techniques are essential for confirming its structural integrity?
Nuclear magnetic resonance (NMR) is critical for verifying stereochemistry (e.g., δ values for anomeric protons in ¹H NMR). Mass spectrometry (e.g., MALDI-TOF) confirms molecular weight, while X-ray crystallography resolves 3D configurations in crystalline derivatives. For intermediates, TLC and polarimetry are used to monitor reaction progress .
Q. How is enzymatic hydrolysis of this compound optimized in β-N-acetylhexosaminidase studies?
Hydrolysis rates are maximized by adjusting pH, temperature, and substrate concentration. Fluorogenic assays (e.g., using 4-methylumbelliferyl derivatives) quantify enzyme activity via fluorescence spectroscopy. Fungal β-N-acetylhexosaminidases, particularly from Penicillium and Talaromyces, show higher catalytic efficiency for 4-deoxy analogs compared to mammalian enzymes .
Advanced Research Questions
Q. How can transglycosylation reactions using this compound be optimized for glycan synthesis?
Transglycosylation efficiency depends on donor/acceptor ratios and enzyme source. For example, Talaromyces flavus β-N-acetylhexosaminidase achieves >50% yield of 4-deoxy-disaccharides when using 75 mM donor and 300 mM acceptor (e.g., GlcNAc) at 35°C. Reaction monitoring via TLC and purification by size-exclusion chromatography ensures product fidelity .
Q. What factors influence its substrate specificity in glycosyltransferase assays?
Steric hindrance from the phthalimido group and acetyl protections alters enzyme binding. Molecular docking simulations (e.g., with Aspergillus oryzae β-N-acetylhexosaminidase) reveal that the C4-deoxy modification reduces hydrogen bonding, lowering catalytic efficiency in some enzymes but enhancing it in fungal variants .
Q. What protecting group strategies enhance its utility in oligosaccharide synthesis?
The 3,4,6-tri-O-acetyl groups enable selective deprotection at the C3 position for further glycosylation. Benzyl or benzoyl groups at other positions provide orthogonal protection, allowing sequential assembly of branched glycans. For example, silver(I) oxide-mediated glycosylation minimizes side reactions during oligomerization .
Q. How do researchers resolve contradictions in reported enzymatic activity data?
Q. What methodologies enable the synthesis of complex glycans using this compound?
Iterative glycosylation employs trichloroacetimidate donors or thioglycoside intermediates. For example, 4-pentenyl glycosides facilitate regioselective coupling via radical-based activation. Solid-phase synthesis with temporary protections (e.g., Fmoc) streamlines the assembly of hyaluronic acid fragments or tumor-associated antigens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
